Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylbutanamido group at position 5 and a thioacetate ester at position 2. This structure combines a sulfur-containing heterocycle with an aliphatic amide, rendering it a candidate for biological activity studies, particularly in antimicrobial or anticancer research.
Properties
IUPAC Name |
ethyl 2-[[5-(3-methylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-4-17-9(16)6-18-11-14-13-10(19-11)12-8(15)5-7(2)3/h7H,4-6H2,1-3H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXHOANOQNOOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3-Methylbutanamido Group: This step involves the acylation of the thiadiazole ring with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can take place at the amido group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biological Research: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The amido group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physical Properties of Selected Thiadiazole Derivatives
*Hypothetical data inferred from analogs.
Biological Activity
Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to an ethyl acetate group, which contributes to its reactivity and potential bioactivity. The structural formula can be represented as follows:
Where , , , , and represent the number of each atom in the molecular structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various strains of bacteria, including Staphylococcus aureus. It functions by inhibiting bacterial enzymes such as sortase A (SrtA), which is crucial for bacterial cell wall integrity .
- Anticancer Properties : Preliminary studies indicate that this compound may also possess anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity
A study highlighted the efficacy of thiadiazole derivatives in inhibiting SrtA with low micromolar IC50 values. This compound was found to have an IC50 value comparable to other known inhibitors, showcasing its potential as an antimicrobial agent .
Anticancer Studies
Research conducted on similar thiadiazole compounds demonstrated their ability to inhibit cancer cell proliferation. This compound was tested alongside these compounds and showed promising results in reducing tumor growth in vitro .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, Staphylococcus aureus strains were treated with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an effective antimicrobial agent.
- Case Study on Cancer Cell Lines : The compound was tested against several cancer cell lines including breast and lung cancer models. The results indicated significant cytotoxic effects at specific concentrations, leading researchers to further investigate its mechanism of action at the molecular level.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
